
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMA, is a synthetic compound used in various scientific research applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess analgesic and anti-inflammatory properties. The purpose of
作用机制
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins and thus reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to decrease the expression of COX-2, an enzyme that is upregulated in response to inflammation. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid in lab experiments is its well-established mechanism of action. This compound is a well-characterized COX inhibitor, which makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. Like other NSAIDs, this compound may inhibit other enzymes in addition to COX, which could lead to unintended effects.
未来方向
There are several future directions for research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of interest is the development of this compound analogs with improved pharmacological properties. For example, researchers may seek to develop this compound analogs that are more selective for COX-2 or that have greater potency. Another area of interest is the investigation of this compound's potential use in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Finally, researchers may seek to further elucidate the biochemical and physiological effects of this compound, including its effects on oxidative stress and cellular signaling pathways.
合成方法
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is synthesized through a multistep process that involves the reaction of (3-fluoro-4-methoxyphenyl)acetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to yield this compound.
科学研究应用
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been used in various scientific research applications, including studies on pain and inflammation. It has been found to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.
属性
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

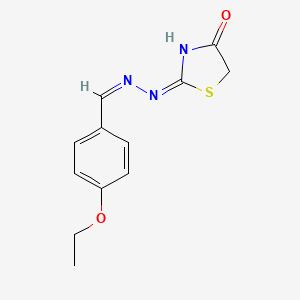
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
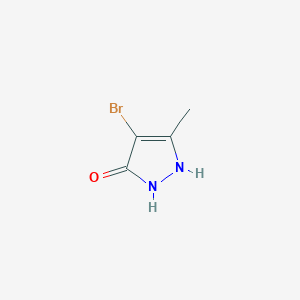
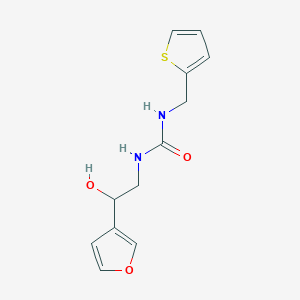
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
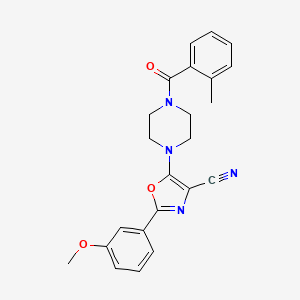
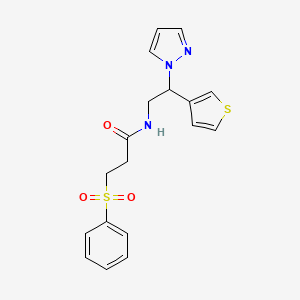
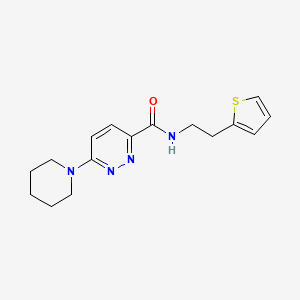
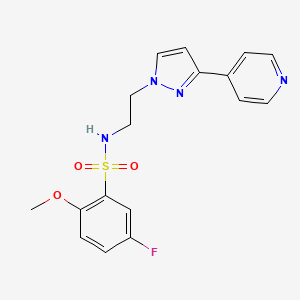
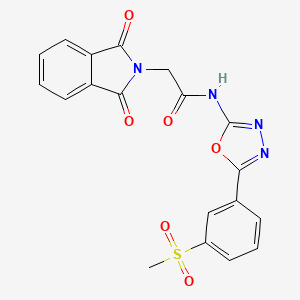
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2959383.png)